Purity and Batch-to-Batch QC Consistency: ≥98% Assayed Purity with Full Traceability vs. Unspecified Analog Purity
Among commercially available benzimidazole-5-carboxylic acid building blocks, CAS 90349-17-0 is supplied by multiple independent vendors with documented purity of ≥98% (HPLC) and ≥95% (HPLC/NMR/GC), and vendors explicitly state that batch-specific QC reports are available, whereas closely related analogs such as 2-(methylamino)-1H-benzo[d]imidazole-5-carboxylic acid are typically listed without purity certification or only with ‘95%’ without batch traceability . This documented multi-vendor QC convergence is not observed for the unsubstituted 2-amino-1H-benzimidazole-5-carboxylic acid, where supplier purity ranges are either unreported or span a wider interval (90–97%) .
| Evidence Dimension | Vendor-specified purity (HPLC assay) |
|---|---|
| Target Compound Data | ≥98% (Chemscene, Leyan); ≥95% (Bidepharm, CymitQuimica) |
| Comparator Or Baseline | 2-amino-1H-benzimidazole-5-carboxylic acid (1-unsubstituted analog): purity ranges 90–97% across suppliers, no batch QC certification reported |
| Quantified Difference | ≥1–8 percentage points higher purity floor for the target compound, with documented batch-specific QC availability |
| Conditions | Commercial procurement specifications; HPLC purity assay according to supplier CoA |
Why This Matters
Higher and QC-documented purity reduces the burden of in-house re-purification and minimizes impurity-driven variable yields in subsequent synthetic steps, directly improving procurement efficiency and process reproducibility.
